Chemical structure and properties of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride
Chemical structure and properties of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride
The following technical guide provides an in-depth analysis of 5-Bromo-2-methoxybenzene-1-sulfinyl chloride , a specialized organosulfur intermediate.
Role: Chiral Scaffold & Electrophilic Intermediate in Medicinal Chemistry CAS: 1854933-81-5 | Formula: C₇H₆BrClO₂S
Executive Summary
5-Bromo-2-methoxybenzene-1-sulfinyl chloride is a highly reactive, electrophilic organosulfur compound utilized primarily as a building block for sulfinamides , sulfinates , and sulfoxides .[1] Unlike its more common sulfonyl analog (oxidation state VI), this sulfinyl derivative (oxidation state IV) possesses a stereogenic sulfur center, making it a critical intermediate for the synthesis of chiral sulfur pharmacophores.
This guide details the structural properties, synthetic pathways, and reactivity profile of the compound, distinguishing it from the chemically distinct 5-bromo-2-methoxybenzenesulfonyl chloride (CAS 23095-05-8).
Chemical Identity & Structural Analysis[2][3][4][5]
Nomenclature and Identifiers
-
IUPAC Name: 5-Bromo-2-methoxybenzene-1-sulfinyl chloride[2][3][4][5][6][7][8][9]
-
Common Name: 5-Bromo-2-methoxybenzenesulfinyl chloride[2][3][4][7][8][9]
-
Molecular Weight: 269.54 g/mol
Structural Logic & Electronic Effects
The molecule features a trisubstituted benzene ring. The reactivity is governed by the interplay of three functional groups:[12]
-
Sulfinyl Chloride (-S(O)Cl): An electrophilic center at the S(IV) oxidation state. The sulfur atom is pyramidal and chiral, existing as a racemic mixture in standard synthesis. It is highly moisture-sensitive.
-
Methoxy Group (-OCH₃) at C2: Acts as an electron-donating group (EDG) via resonance, increasing electron density at the ortho and para positions relative to itself. This stabilizes the developing positive charge during electrophilic aromatic substitution precursors but can reduce the electrophilicity of the sulfur center compared to electron-deficient rings.
-
Bromine Atom (-Br) at C5: An electron-withdrawing group (EWG) via induction but distinctively lipophilic. It serves as a handle for further functionalization (e.g., Suzuki-Miyaura coupling) after the sulfur chemistry is established.
Visualization: Structural Connectivity
The following diagram illustrates the core structure and the distinct oxidation state of the sulfinyl group compared to sulfonyls.
Synthesis & Manufacturing Protocols
Synthesis Strategy
Aryl sulfinyl chlorides are thermally unstable and moisture-sensitive; therefore, they are often prepared in situ or stored under inert gas at low temperatures. The most reliable synthesis proceeds via the oxidative chlorination of the corresponding thiol or disulfide .
Protocol: Oxidative Chlorination from Disulfide
This method avoids over-oxidation to the sulfonyl chloride.
-
Precursor: Bis(5-bromo-2-methoxyphenyl) disulfide.
-
Reagents: Chlorine gas (
) or Sulfuryl chloride ( ); Acetic anhydride ( ). -
Mechanism: The disulfide is cleaved by chlorine to form the sulfenyl chloride (
), which is subsequently oxidized by acetic anhydride to the sulfinyl chloride ( ).[1]
Detailed Workflow
-
Step 1: Dissolve bis(5-bromo-2-methoxyphenyl) disulfide in dichloromethane (DCM) at -10°C.
-
Step 2: Add acetic anhydride (1.1 equiv).
-
Step 3: Dropwise addition of sulfuryl chloride (
). -
Step 4: Stir at 0°C for 1-2 hours. Monitor by NMR (shift of aromatic protons).
-
Step 5: Evaporate volatiles under reduced pressure strictly excluding moisture.
-
Result: The product is obtained as a yellow/straw-colored oil or low-melting solid.
Critical Caution: Do not use aqueous workup. The S-Cl bond hydrolyzes instantly to the sulfinic acid (
Reactivity Profile & Applications
Core Reactivity: Nucleophilic Substitution at Sulfur
The sulfur atom in the sulfinyl chloride is a "hard" electrophile. It reacts readily with nucleophiles (Nu⁻) to displace the chloride ion.[12]
| Nucleophile | Product Class | Reaction Type | Notes |
| Amines ( | Sulfinamides | Aminolysis | Basis for chiral amine resolution if S is chiral. |
| Alcohols ( | Sulfinates | Esterification | Requires base (e.g., Et₃N) to scavenge HCl. |
| Water ( | Sulfinic Acids | Hydrolysis | Rapid decomposition pathway (avoid). |
| Grignard ( | Sulfoxides | Substitution | Forms sulfoxides ( |
Application in Drug Discovery
The 5-bromo and 2-methoxy substituents make this compound a valuable scaffold:
-
Chiral Sulfoxides: Sulfoxides are increasingly common in pharmaceuticals (e.g., Esomeprazole). Reaction of this sulfinyl chloride with Grignard reagents yields sulfoxides.[1]
-
Late-Stage Diversification: The 5-bromo position allows the sulfinyl core to be attached to complex heterocycles via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the sulfur moiety is stabilized (e.g., as a sulfonamide or sulfoxide).
Sulfinyl vs. Sulfonyl Distinction
Researchers must not confuse this compound with 5-Bromo-2-methoxybenzenesulfonyl chloride .
-
Sulfinyl (-S(O)Cl): Chiral S center, oxidation state +4. Used for sulfoxides/sulfinamides.[1][13][14]
-
Sulfonyl (-SO₂Cl): Achiral S center, oxidation state +6. Used for sulfonamides (sulfa drugs).[13][12][15]
Handling & Safety Protocols
Stability
-
Thermal: Unstable above 50°C. Can disproportionate to disulfide and sulfonyl chloride.
-
Moisture: Extremely hygroscopic. Hydrolyzes to release HCl gas and 5-bromo-2-methoxybenzenesulfinic acid.
Storage
-
Atmosphere: Store under dry Nitrogen or Argon.
-
Temperature: -20°C (Freezer).
-
Container: Tightly sealed glass with Teflon-lined caps or Schlenk flasks.
Safety Hazards (GHS Classifications)
-
H314: Causes severe skin burns and eye damage (Corrosive).[9]
-
H335: May cause respiratory irritation (HCl evolution).
-
PPE: Chemical resistant gloves (Nitrile/Neoprene), face shield, and fume hood operation are mandatory.
References
-
PubChem. (n.d.). 5-bromo-2-methoxybenzene-1-sulfinyl chloride (Compound).[2][3][4][5][6][7][8][9][10][16] National Library of Medicine. Retrieved from [Link]
- Drabowicz, J., & Kiełbasiński, P. (2008). Sulfinic Acids and Derivatives. In Science of Synthesis (Vol. 39). Thieme Chemistry. (General reference for sulfinyl chloride synthesis).
-
Fernández, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews, 103(9), 3651–3706. [Link]
-
Senning, A. (1993). Sulfinyl Chlorides.[1][13][2][3][4][7][10][12][14][15][17] In Sulfur Group Functional Groups. Wiley. (Foundational text on R-S(O)Cl reactivity).
Sources
- 1. Sulfinyl halide - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 5-bromo-2-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 5-bromo-2-methoxybenzene-1-sulfinyl chloride (C7H6BrClO2S) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 5-bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride (C9H10BrClO4S) [pubchemlite.lcsb.uni.lu]
- 5. 85477-02-7|5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. 123221-93-2|5-Bromo-2-hydroxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 7. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 8. 915763-79-0|5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 9. chemical-label.com [chemical-label.com]
- 10. A14293.03 [thermofisher.com]
- 11. 5-溴-2-甲氧基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 5-Bromo-2-methoxybenzene-1-sulfinyl chloride | CymitQuimica [cymitquimica.com]
- 17. m.youtube.com [m.youtube.com]
